2-Azidomethyl-1,3,3-trimethyl-cyclohexene
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Overview
Description
2-Azidomethyl-1,3,3-trimethyl-cyclohexene is an organic compound with the molecular formula C10H17N3 and a molecular weight of 179.26208 g/mol . This compound is characterized by the presence of an azidomethyl group attached to a cyclohexene ring, which is further substituted with three methyl groups. It is a versatile compound with significant applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-Azidomethyl-1,3,3-trimethyl-cyclohexene typically involves the reaction of 1,3,3-trimethylcyclohexene with sodium azide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azidomethyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Azidomethyl-1,3,3-trimethyl-cyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions: This compound can undergo cycloaddition reactions, such as the [4 + 2] Diels-Alder reaction, forming six-membered rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
2-Azidomethyl-1,3,3-trimethyl-cyclohexene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azidomethyl-1,3,3-trimethyl-cyclohexene involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group. This group is highly reactive and can undergo nucleophilic substitution, cycloaddition, and other reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
2-Azidomethyl-1,3,3-trimethyl-cyclohexene can be compared with other similar compounds such as:
1,3,3-Trimethylcyclohexene: This compound lacks the azidomethyl group and therefore has different reactivity and applications.
Cyclohexane, 1,2,3-trimethyl-: This compound has a different substitution pattern on the cyclohexane ring, leading to different chemical properties and reactivity.
Cyclohexene, 2-ethenyl-1,3,3-trimethyl-: This compound has an ethenyl group instead of an azidomethyl group, resulting in different chemical behavior.
The uniqueness of this compound lies in the presence of the azidomethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations .
Properties
CAS No. |
90073-44-2 |
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Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(azidomethyl)-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C10H17N3/c1-8-5-4-6-10(2,3)9(8)7-12-13-11/h4-7H2,1-3H3 |
InChI Key |
BSBAKFPAJYHJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CN=[N+]=[N-] |
Origin of Product |
United States |
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